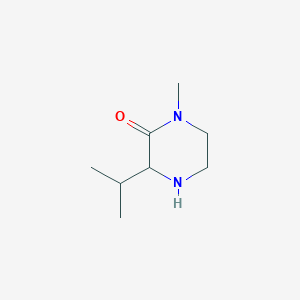

3-Isopropyl-1-methylpiperazin-2-one

Description

Properties

IUPAC Name |

1-methyl-3-propan-2-ylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-6(2)7-8(11)10(3)5-4-9-7/h6-7,9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOGALOMUFZTHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N(CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073556-03-2 | |

| Record name | 3-Isopropyl-1-methylpiperazin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies

Reactivity of the Piperazinone Ring System

The piperazinone ring is the central hub of reactivity, offering several avenues for chemical modification.

The piperazinone core of the target molecule features two distinct nitrogen atoms. The N-1 nitrogen is a tertiary amide and is generally unreactive as a nucleophile due to the delocalization of its lone pair into the adjacent carbonyl group. In contrast, the N-4 nitrogen is a secondary amine, making it a primary site for nucleophilic attack and functionalization.

Acylation: The secondary amine at the N-4 position is readily acylated. Acylation is a common reaction where an acyl group (R-C=O) is added. wikipedia.org Methods for selective mono-acylation of piperazine (B1678402) have been developed, which can be applied to piperazinone systems. colab.ws One such method involves immobilizing the diamine on a solid support, followed by acylation and subsequent release, ensuring high yield and purity of the mono-acylated product. colab.ws

Alkylation: The N-4 position can also undergo alkylation. For instance, N-alkyl-N'-aryl piperazines can be synthesized through copper-catalyzed reactions involving 1,4-diazabicyclo[2.2.2]octane (DABCO), alkyl halides, and aryl halides. rsc.org This highlights the potential for introducing various alkyl or aryl groups at the N-4 position of the piperazinone ring.

Functionalization with Complex Moieties: The N-4 amine serves as a key handle for introducing more complex functionalities. For example, in the synthesis of radiation countermeasures, 1-(2-hydroxyethyl)piperazine was used as a nucleophile to open an epoxide ring, demonstrating a pathway for building larger structures onto the piperazine core. nih.gov Similarly, modifications involving the piperazine skeleton are common in the development of new bioactive compounds. nih.gov

The carbonyl group at the C-2 position is part of an amide linkage, which influences its reactivity. Amide carbonyls are less electrophilic than ketone or aldehyde carbonyls.

Reduction: The most common transformation of the amide carbonyl is its reduction to an amine. While strong reducing agents are typically required, this reaction converts the piperazin-2-one (B30754) to the corresponding piperazine. For example, the reduction of an amide can be achieved using powerful hydride reagents. This transformation would convert 3-isopropyl-1-methylpiperazin-2-one into 3-isopropyl-1-methylpiperazine.

Other Reactions: While less common for amides, other carbonyl reactions could be envisaged under specific conditions. Clemmensen or Wolff-Kishner reductions are typically used for ketones and aldehydes to produce the corresponding hydrocarbon but are generally not compatible with amides. libretexts.org

Significant research has focused on the stereoselective synthesis and transformation of piperazinone derivatives, driven by their importance in pharmaceuticals. acs.orgnih.gov These methods are crucial for controlling the stereochemistry at the C-3 position, where the isopropyl group is located in the target molecule.

Asymmetric Catalytic Hydrogenation: One versatile strategy to access chiral piperazin-2-ones is the Iridium- or Palladium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones (dihydropyrazinones). nih.gov This method allows for the creation of stereogenic centers with high levels of stereoselectivity. acs.orgnih.gov

Biocatalytic Approaches: Enzymes offer a green and highly selective route to optically active piperazinones. A biocatalytic transamination of an N-(2-oxopropyl) amino acid ester, followed by spontaneous cyclization, has been developed to produce enantiopure piperazinones in an aqueous medium. researchgate.net

Domino Reactions: A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence has been successfully employed to convert commercial aldehydes into 3-aryl/alkyl piperazin-2-ones with high yields and excellent enantioselectivity (up to 99% ee). acs.orgnih.gov

A summary of these stereoselective methods is presented below.

Table 1: Stereoselective Methods for Piperazinone Synthesis| Method | Catalyst/Reagent | Key Transformation | Stereoselectivity | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Iridium or Palladium complexes | Reduction of C=C bond in dihydropyrazinones | Good to high | acs.orgnih.gov |

| Biocatalytic Transamination | Amine Transaminase | Transamination of keto-ester followed by cyclization | High enantioselectivity | researchgate.net |

| Domino Reaction (DROC) | Quinine-derived urea | Multi-step one-pot synthesis from aldehydes | Up to 99% ee | acs.orgnih.gov |

Reactivity of the Isopropyl and N-Methyl Substituents

The alkyl groups attached to the piperazinone ring also present opportunities for chemical modification, although they are generally less reactive than the heterocyclic core.

The isopropyl group at the C-3 position is a saturated alkyl group and is typically chemically inert under most reaction conditions. acs.org Functionalization would require harsh conditions, such as free-radical halogenation, or advanced C-H activation techniques, which are not commonly reported for this specific class of compounds. Therefore, transformations targeting the isopropyl moiety are challenging and not a primary focus in the synthetic chemistry of piperazinones.

The N-methyl group is attached to the N-1 amide nitrogen. While the amide bond itself is stable, the methyl group can be a target for modification, most notably through demethylation to yield the N-H amide, which can then be further functionalized.

A mild and selective one-pot procedure for the replacement of an N-methyl group in tertiary amines has been reported. rsc.org This process involves two key steps:

Quaternization: The tertiary amine is reacted with an alkylating agent to form a quaternary ammonium (B1175870) salt.

Demethylation: The resulting salt is treated in situ with a nucleophile, such as sodium sulfide (B99878) or potassium thioacetate, which selectively cleaves the methyl group. rsc.org

This procedure could be applied to 3-isopropyl-1-methylpiperazin-2-one to replace the N-1 methyl group with other alkyl groups, providing a route to a diverse range of N-1 substituted analogs. rsc.org

Oxidative and Reductive Transformations

The piperazinone ring of 3-isopropyl-1-methylpiperazin-2-one possesses two nitrogen atoms and a carbonyl group, all of which can potentially participate in redox reactions. The presence of a methyl group on one nitrogen and an isopropyl group adjacent to the carbonyl influences the steric and electronic environment, thereby affecting the course and feasibility of these transformations.

Oxidative Transformations

The nitrogen atoms of the piperazinone ring are susceptible to oxidation. The tertiary amine at the N-1 position, bearing a methyl group, can be oxidized to an N-oxide using various oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA). This transformation results in the formation of 3-isopropyl-1-methylpiperazin-2-one 1-oxide. The N-4 nitrogen, being part of an amide linkage, is less nucleophilic and generally less susceptible to oxidation under mild conditions. However, stronger oxidants or different reaction conditions could potentially lead to more complex oxidation products or even ring degradation.

The carbon skeleton, particularly the C-H bonds, can also be a site for oxidation, although this typically requires more specialized reagents. For instance, remote C-H oxidation has been observed in other nitrogen-containing heterocycles, often facilitated by metal catalysts. mdpi.com In the case of 3-isopropyl-1-methylpiperazin-2-one, the tertiary C-H bond of the isopropyl group could be a potential site for such reactions.

Reductive Transformations

The most common reductive transformation of piperazin-2-ones is the reduction of the amide carbonyl group. researchgate.net This reaction effectively converts the piperazin-2-one to the corresponding piperazine. Powerful reducing agents, most notably complex metal hydrides like lithium aluminum hydride (LiAlH₄), are typically required to achieve this transformation. The reduction of 3-isopropyl-1-methylpiperazin-2-one with LiAlH₄ would be expected to yield 3-isopropyl-1-methylpiperazine. The general mechanism for this type of reduction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom as part of an aluminate complex.

Alternative reducing agents may also be employed, and the choice of reagent can sometimes influence the outcome. For instance, catalytic hydrogenation is a common method for the reduction of various functional groups, but the reduction of amides often requires harsh conditions (high pressure and temperature) and specific catalysts. mdpi.com

Table 1: Summary of Potential Oxidative and Reductive Transformations

| Transformation | Reagent(s) | Expected Product |

| N-Oxidation | H₂O₂, m-CPBA | 3-Isopropyl-1-methylpiperazin-2-one 1-oxide |

| Amide Reduction | LiAlH₄ | 3-Isopropyl-1-methylpiperazine |

Ring Expansion and Contraction Reactions of Piperazinones

Reactions that alter the size of the heterocyclic ring are of significant interest in synthetic chemistry for accessing novel scaffolds. While specific examples for 3-isopropyl-1-methylpiperazin-2-one are not extensively documented, the general principles of ring expansion and contraction in related heterocyclic systems can provide insight into its potential reactivity.

Ring Expansion Reactions

Ring expansion of piperazinones could potentially lead to seven-membered diazepane derivatives. Such transformations often involve the generation of a reactive intermediate, such as a carbocation or a nitrenium ion, adjacent to the ring, which then triggers a rearrangement. For instance, the Tiffeneau-Demjanov rearrangement, which involves the treatment of a β-amino alcohol with nitrous acid, is a classic method for one-carbon ring expansion of cyclic ketones, though its direct applicability to lactams is not straightforward.

A more plausible route for the ring expansion of a piperazinone might involve the strategic introduction of a leaving group on a substituent, followed by a nucleophilic attack from a ring atom to initiate the expansion. For example, a reaction sequence involving the functionalization of the isopropyl group could potentially set the stage for such a rearrangement.

Ring Contraction Reactions

Ring contraction of a piperazinone ring would lead to a five-membered imidazolidinone derivative. Photochemical reactions, such as the Norrish Type II reaction, have been shown to induce ring contraction in saturated heterocycles. nih.gov For 3-isopropyl-1-methylpiperazin-2-one, this would likely require the presence of a suitable chromophore.

Another potential pathway for ring contraction is the Favorskii rearrangement of an α-halo derivative. If 3-isopropyl-1-methylpiperazin-2-one were to be halogenated at the C-3 position (displacing the isopropyl group, which is unlikely, or at another position), subsequent treatment with a base could theoretically induce a ring contraction via a cyclopropanone-like intermediate. However, the substitution pattern of the target molecule makes this a less probable reaction pathway.

Mechanistic Investigations of Characteristic Reactions

The mechanisms of the reactions discussed above are generally well-understood from studies on analogous systems.

Mechanism of Reductive Transformation

The reduction of the amide group in 3-isopropyl-1-methylpiperazin-2-one by a complex metal hydride like LiAlH₄ is a well-established process. The mechanism proceeds as follows:

Coordination: The Lewis acidic aluminum atom of LiAlH₄ coordinates to the lone pair of electrons on the carbonyl oxygen, activating the carbonyl group towards nucleophilic attack.

Hydride Attack: A hydride ion (H⁻) from the [AlH₄]⁻ complex attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Intermediate Collapse and Further Reduction: The intermediate collapses, and the oxygen is eliminated as part of an aluminum salt. A second hydride transfer to the resulting iminium ion intermediate yields the final piperazine product.

The presence of the N-methyl and C-isopropyl groups is expected to influence the rate of this reaction due to steric hindrance around the carbonyl group, but it is unlikely to change the fundamental mechanism.

Mechanistic Considerations for Ring Transformations

The mechanisms of ring expansion and contraction reactions are highly dependent on the specific reagents and conditions employed.

Cationic Rearrangements: Ring expansions often proceed through cationic intermediates. For example, if a carbocation were generated on a substituent attached to the ring, a 1,2-shift involving a ring C-C or C-N bond could lead to an expanded ring system. The stability of the resulting expanded ring and any intermediate carbocations would be a key driving force.

Photochemical Mechanisms: Photomediated ring contractions, as mentioned earlier, can occur via a Norrish Type II pathway. nih.gov This involves an intramolecular hydrogen atom abstraction by the excited carbonyl group, leading to a diradical intermediate which can then fragment and re-cyclize to form a smaller ring.

Anionic Rearrangements: Ring contractions like the Favorskii rearrangement proceed through an enolate intermediate which displaces a halide on the α-carbon to form a bicyclic cyclopropanone (B1606653) intermediate. Nucleophilic attack on this strained intermediate then leads to the ring-contracted product.

While these mechanisms provide a framework for understanding potential transformations of 3-isopropyl-1-methylpiperazin-2-one, detailed experimental studies would be necessary to confirm the specific pathways and outcomes for this particular molecule.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen skeleton.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule. The number of signals in each spectrum corresponds to the number of chemically non-equivalent nuclei, their chemical shifts indicate the electronic environment, and signal multiplicity (in ¹H NMR) reveals neighboring protons.

For 3-Isopropyl-1-methylpiperazin-2-one, the ¹H NMR spectrum is expected to show distinct signals for the protons of the N-methyl group, the isopropyl group (methine and two diastereotopic methyls), and the four non-equivalent protons on the piperazinone ring. Similarly, the ¹³C NMR spectrum will display eight unique signals corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms, with carbons and protons near nitrogen and oxygen atoms appearing at higher chemical shifts (downfield). libretexts.org

Predicted ¹H NMR Data for 3-Isopropyl-1-methylpiperazin-2-one (Data is predictive and based on established chemical shift principles)

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| N-CH₃ | ~2.9 | s (singlet) | 3H |

| H-3 | ~3.2 | d (doublet) | 1H |

| CH-(isopropyl) | ~2.2 | m (multiplet) | 1H |

| CH₃-(isopropyl) | ~1.0 | d (doublet) | 3H |

| CH₃'-(isopropyl) | ~0.9 | d (doublet) | 3H |

| Ring CH₂ | ~3.0-3.5 | m (multiplet) | 4H |

| NH | ~3.8 | br s (broad singlet) | 1H |

Predicted ¹³C NMR Data for 3-Isopropyl-1-methylpiperazin-2-one (Data is predictive and based on established chemical shift principles)

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C-2) | ~170 |

| C-3 | ~65 |

| Ring CH₂ (C-5) | ~50 |

| Ring CH₂ (C-6) | ~48 |

| N-CH₃ | ~45 |

| CH-(isopropyl) | ~30 |

| CH₃-(isopropyl) | ~19 |

| CH₃'-(isopropyl) | ~18 |

2D NMR experiments provide a correlation map between different nuclei, which is crucial for assembling the molecular structure and understanding its 3D shape.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. scribd.com For 3-Isopropyl-1-methylpiperazin-2-one, COSY would show correlations between the isopropyl methine proton and its adjacent methyl protons, as well as couplings between protons on the piperazinone ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to (one-bond C-H coupling). youtube.com This technique allows for the unambiguous assignment of each carbon signal by linking it to its known proton signal from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). youtube.com This is vital for identifying quaternary carbons (like the carbonyl C-2) and piecing together different fragments of the molecule. For instance, it would show a correlation from the N-methyl protons to the C-2 and C-6 carbons, and from the H-3 proton to the isopropyl carbons and the C-2 carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. science.gov It is essential for determining the molecule's conformation and stereochemistry. For example, NOESY could reveal spatial proximity between the isopropyl group at C-3 and protons at C-5 of the piperazine (B1678402) ring, helping to define the ring's conformation.

Expected Key 2D NMR Correlations for 3-Isopropyl-1-methylpiperazin-2-one

| Experiment | Proton Signal | Correlated To (Carbon or Proton) | Information Gained |

|---|---|---|---|

| COSY | CH-(isopropyl) | CH₃-(isopropyl) | Connectivity of the isopropyl group |

| HSQC | N-CH₃ (~2.9 ppm) | N-CH₃ Carbon (~45 ppm) | Direct C-H bond assignment |

| HMBC | N-CH₃ (~2.9 ppm) | C=O (~170 ppm) | Confirms N-methyl position relative to carbonyl |

| HMBC | H-3 (~3.2 ppm) | CH-(isopropyl) | Confirms isopropyl position at C-3 |

| NOESY | H-3 (~3.2 ppm) | Ring CH₂ at C-5 | Conformational analysis of the piperazinone ring |

For compounds that exist as crystalline solids, solid-state NMR (ssNMR) is a powerful technique for characterization. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the molecule's structure in the solid phase. This technique is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—as different polymorphs will yield distinct ssNMR spectra. It can also shed light on intermolecular interactions within the crystal lattice. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to four or more decimal places). researchgate.netalgimed.com This precision allows for the determination of a unique elemental formula, distinguishing it from other formulas that might have the same nominal mass. For 3-Isopropyl-1-methylpiperazin-2-one, HRMS would be used to confirm its molecular formula, C₈H₁₆N₂O.

Accurate Mass Determination of 3-Isopropyl-1-methylpiperazin-2-one

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₆N₂O |

| Nominal Mass | 156 amu |

| Monoisotopic Mass (Calculated) | 156.1263 u |

| Ion (M+H)⁺ | 157.1335 u |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. First, the molecular ion (precursor ion) is selected, and then it is fragmented by collision with an inert gas. nih.gov The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern provides a "fingerprint" for the molecule and allows for the elucidation of its structure by identifying stable fragments and characteristic neutral losses.

For 3-Isopropyl-1-methylpiperazin-2-one (precursor ion m/z 157.1335), key fragmentation pathways would likely involve the loss of the isopropyl group (a loss of 43 Da) and various cleavages of the piperazinone ring structure.

Predicted Major Fragments in MS/MS Spectrum of 3-Isopropyl-1-methylpiperazin-2-one (Data is predictive and based on established fragmentation patterns)

| m/z of Fragment Ion | Proposed Formula | Proposed Loss from Precursor |

|---|---|---|

| 114.0917 | C₅H₁₀N₂O⁺ | Loss of C₃H₇ (isopropyl radical) |

| 100.0760 | C₅H₁₀NO⁺ | Cleavage and loss of C₃H₇N |

| 83.0651 | C₅H₇O⁺ | Ring cleavage and rearrangement |

| 57.0573 | C₃H₅N₂⁺ | Ring cleavage and loss of isopropyl-carbonyl |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental for identifying the functional groups and fingerprinting the molecular structure of a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An FT-IR spectrum of 3-Isopropyl-1-methylpiperazin-2-one would be expected to show characteristic absorption bands corresponding to its key functional groups. Based on its structure, the anticipated peaks would include:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and isopropyl groups, typically appearing in the 2850-3000 cm⁻¹ region.

C=O Stretching: A strong absorption band for the tertiary amide carbonyl group (C=O), which is a defining feature of the piperazin-2-one (B30754) ring. This peak is typically found in the range of 1630-1680 cm⁻¹.

C-N Stretching: Vibrations for the C-N bonds within the piperazine ring and from the N-methyl group, usually located in the 1020-1360 cm⁻¹ region.

C-H Bending: Bending vibrations for the methyl and isopropyl groups, which would appear in the fingerprint region (below 1500 cm⁻¹).

Without experimental data, a precise data table of observed frequencies and their assignments for 3-Isopropyl-1-methylpiperazin-2-one cannot be compiled.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. For 3-Isopropyl-1-methylpiperazin-2-one, a Raman spectrum would be valuable for observing the symmetric vibrations of the carbon skeleton and other specific modes. However, no published Raman spectra for this compound are available.

X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Insights

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. This technique would provide unequivocal proof of the structure of 3-Isopropyl-1-methylpiperazin-2-one, yielding exact bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the preferred conformation of the piperazine ring (e.g., chair, boat, or twist-boat) and the orientation of the isopropyl and methyl substituents in the crystalline state.

A search for crystallographic information files (CIFs) or structural reports in databases such as the Cambridge Structural Database (CSD) yielded no results for this specific compound. Therefore, no data on its crystal system, space group, or unit cell dimensions can be presented.

Chiroptical Spectroscopy for Absolute Configuration Determination

The 3-position of the piperazin-2-one ring, where the isopropyl group is attached, is a stereocenter. This means that 3-Isopropyl-1-methylpiperazin-2-one can exist as two enantiomers: (R)-3-Isopropyl-1-methylpiperazin-2-one and (S)-3-Isopropyl-1-methylpiperazin-2-one.

Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for distinguishing between these enantiomers and determining the absolute configuration of a chiral sample. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. In the absence of any synthesis or resolution of the individual enantiomers and subsequent chiroptical analysis, no experimental data exists to be reported. While chiroptical properties have been studied for related chiral molecules jcsp.org.pk, this information cannot be extrapolated to the target compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a microscopic view of molecules that is often inaccessible through experimental means alone. For 3-isopropyl-1-methylpiperazin-2-one, these methods can elucidate its electronic structure, stability, and the energetics of various chemical processes.

Density Functional Theory (DFT) Studies for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying medium-sized organic molecules like 3-isopropyl-1-methylpiperazin-2-one. DFT calculations can provide valuable information about the molecule's electronic properties, such as the distribution of electron density, molecular orbital energies, and partial atomic charges. These properties are crucial for understanding the molecule's reactivity, intermolecular interactions, and spectroscopic characteristics.

For instance, in studies of related N-aryl piperazines, DFT calculations using the B3LYP functional have been employed to analyze the molecular geometry and electronic properties. scispace.com Such studies reveal how the substitution pattern on the piperazine (B1678402) ring influences the electronic environment. For 3-isopropyl-1-methylpiperazin-2-one, DFT would likely be used to determine the partial charges on the nitrogen and oxygen atoms of the piperazinone core, which are key sites for potential intermolecular interactions.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical electronic parameters that can be calculated using DFT. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For similar heterocyclic compounds, DFT has been used to calculate these values, providing insights into their chemical behavior. nih.gov

Ab Initio Methods for High-Accuracy Calculations

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of 3-isopropyl-1-methylpiperazin-2-one are critical to its function and interactions. Conformational analysis and molecular dynamics (MD) simulations are powerful tools for exploring the molecule's dynamic behavior. rsc.org

The piperazine ring typically adopts a chair conformation, but other forms like boat and twist-boat are also possible. The substituents—the isopropyl group at the 3-position and the methyl group at the 1-position—will influence the preferred conformation and the energy barriers for ring inversion. Studies on N-acylated piperazines have shown that the rotation around the amide bond introduces additional conformational complexity. rsc.org For 3-isopropyl-1-methylpiperazin-2-one, the chair conformation with the bulky isopropyl group in an equatorial position is expected to be the most stable to minimize steric hindrance.

Molecular dynamics simulations can provide a detailed picture of the conformational landscape of the molecule over time in different environments, such as in a solvent. nih.govacs.org By simulating the atomic motions, MD can reveal the accessible conformations and the transitions between them. This information is particularly valuable for understanding how the molecule might interact with biological targets, as conformational flexibility can be crucial for binding. nih.gov For example, MD simulations of piperazine derivatives have been used to study their binding modes with proteins. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) and Validation

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model and for aiding in spectral assignment.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT, often with the Gauge-Including Atomic Orbital (GIAO) method, has become a standard tool in structural elucidation. nih.govrsc.org For piperazine derivatives, DFT calculations have been shown to accurately predict ¹H and ¹³C NMR chemical shifts. scispace.comnih.gov The predicted shifts for 3-isopropyl-1-methylpiperazin-2-one would be sensitive to its conformation. Therefore, accurate prediction would require considering the Boltzmann-averaged chemical shifts over the ensemble of low-energy conformers. Discrepancies between predicted and experimental shifts can often be resolved by refining the computational model, for instance, by including solvent effects. nih.gov

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can also be computed using DFT. The calculated frequencies are typically scaled to correct for anharmonicity and other systematic errors. For 1-(2-nitrophenyl)piperazine, DFT calculations have been used to assign the vibrational modes observed in experimental FTIR and Raman spectra. scispace.com Similar calculations for 3-isopropyl-1-methylpiperazin-2-one would allow for a detailed assignment of its vibrational spectrum, providing a fingerprint of its molecular structure.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions, providing details about the transition states and energy barriers that govern the reaction kinetics.

Transition State Analysis and Energy Barriers

For any potential reaction involving 3-isopropyl-1-methylpiperazin-2-one, such as its synthesis or degradation, computational methods can be used to map out the reaction pathway. This involves locating the transition state (TS) structures, which are the highest energy points along the reaction coordinate, and calculating the activation energy barriers.

For example, computational studies on the degradation of piperazine have elucidated complex reaction networks, identifying key intermediates and transition states. acs.org Similarly, the synthesis of substituted piperazines has been investigated computationally to understand the regioselectivity and stereoselectivity of the reactions. acs.org For 3-isopropyl-1-methylpiperazin-2-one, a potential synthetic route could be the cyclization of an appropriate diamine precursor. DFT calculations could be used to model the transition state for the intramolecular cyclization step, providing the energy barrier for this process. This information would be valuable for optimizing reaction conditions. Quantum chemistry calculations have been performed to understand the nitrosation mechanism of piperazine, which is relevant to its stability in certain environments. nih.gov

Regioselectivity and Stereoselectivity Predictions

Computational models are instrumental in predicting the outcomes of chemical reactions, particularly in complex systems where multiple products can be formed. For derivatives of piperazin-2-one (B30754), predicting regioselectivity (the preference for reaction at one site over another) and stereoselectivity (the preference for the formation of one stereoisomer over another) is crucial for designing efficient synthetic routes.

Theoretical studies on the synthesis of substituted piperazin-2-ones have highlighted the factors governing selectivity. For instance, in reactions involving unsymmetrical diamines, the nucleophilicity of the nitrogen atoms plays a key role in determining the regioselectivity of the initial carbene insertion, which is a critical step in the formation of the piperazinone ring. rsc.org Computational approaches such as Density Functional Theory (DFT) can be used to model the transition states of these reactions, allowing for the prediction of the most likely reaction pathway.

A study on the iridium-catalyzed synthesis of C-substituted piperazines demonstrated high regioselectivity and diastereoselectivity, leading to the formation of a single diastereoisomer. nih.gov While not directly on piperazin-2-ones, this highlights the power of catalytic systems in controlling selectivity, a feature that can be rationalized and predicted using computational modeling.

In the context of stereoselectivity, research on the synthesis of 3-substituted piperazin-2-ones via Jocic-type reactions has shown that enantiomerically-enriched starting materials can be converted with little to no loss of stereochemical integrity. researchgate.net This suggests that the stereocenter at the 3-position of the piperazin-2-one ring, once established, is often configurationally stable under certain reaction conditions.

Furthermore, the principles of Molecular Electron Density Theory (MEDT) have been applied to understand the stereoselectivity of cycloaddition reactions involving related heterocyclic systems. nih.gov Such theoretical frameworks can calculate the activation energies for different reaction pathways, thereby predicting the favored stereochemical outcome. nih.gov For 3-isopropyl-1-methylpiperazin-2-one, similar computational analyses could predict the stereochemical outcome of reactions at the chiral center or at other positions on the ring.

The following table summarizes the types of selectivity predictions that are relevant to the synthesis of substituted piperazin-2-ones, based on studies of related compounds.

| Selectivity Type | Influencing Factors | Relevant Synthetic Methods | Computational Approach |

| Regioselectivity | Nucleophilicity of reactants, steric hindrance, catalyst control | Carbene insertion into diamines rsc.org | Transition state energy calculations (DFT) |

| Stereoselectivity | Chiral catalysts, substrate control, reaction mechanism | Asymmetric synthesis, researchgate.net Iridium-catalyzed reactions nih.gov | Molecular mechanics, DFT, MEDT analysis nih.gov |

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Behavior and Stability

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemicals based on their molecular structure. nih.gov These models are built by finding a statistically significant correlation between a set of molecular descriptors and an experimentally determined property. For 3-isopropyl-1-methylpiperazin-2-one, QSPR studies could be employed to predict various aspects of its chemical behavior and stability without the need for extensive laboratory experiments.

The development of a QSPR model involves several key steps:

Data Set Collection: A set of molecules with known properties (e.g., stability, reactivity, physical properties) is compiled. For piperazin-2-one derivatives, this would involve gathering data on a series of related compounds.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the property of interest.

Model Validation: The predictive power of the model is assessed using statistical validation techniques.

While specific QSPR studies focusing solely on the chemical behavior and stability of 3-isopropyl-1-methylpiperazin-2-one are not extensively reported in the public domain, the principles of QSPR are widely applicable. For instance, QSPR models have been developed to predict the thermodynamic properties of cycloalkanes and the biological activity of other piperazine derivatives. nih.gov

For 3-isopropyl-1-methylpiperazin-2-one, a QSPR model could predict properties such as:

Thermal Stability: Predicting the decomposition temperature or the energy of activation for thermal degradation.

Solubility: Estimating the solubility in various solvents, which is crucial for reaction and purification processes.

Reactivity: Predicting the susceptibility to oxidation, reduction, or hydrolysis based on electronic and steric descriptors.

The following table illustrates hypothetical descriptors that could be used in a QSPR model to predict the stability of piperazin-2-one derivatives.

| Property to be Predicted | Potential Molecular Descriptors | Rationale |

| Thermal Stability | Bond dissociation energies, molecular weight, steric hindrance parameters | Higher bond energies and steric protection of reactive sites can lead to greater thermal stability. |

| Oxidative Stability | Ionization potential, HOMO energy, number of oxidizable groups | A higher ionization potential and lower HOMO energy generally indicate greater resistance to oxidation. |

| Hydrolytic Stability | Partial atomic charges on carbonyl carbon, solvent accessible surface area | A more electrophilic carbonyl carbon and greater accessibility can increase susceptibility to hydrolysis. |

By developing robust QSPR models, the chemical behavior and stability of novel piperazin-2-one derivatives, including 3-isopropyl-1-methylpiperazin-2-one, could be efficiently screened and prioritized for further experimental investigation.

Applications As Chemical Intermediates and Scaffolds in Advanced Chemistry

Role as Chiral Building Blocks in Asymmetric Synthesis

The presence of a stereogenic center at the 3-position, bearing an isopropyl group, makes 3-isopropyl-1-methylpiperazin-2-one a significant chiral building block in asymmetric synthesis. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction, and piperazine (B1678402) derivatives can serve this purpose effectively. dicp.ac.cnmedchemexpress.com The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. dicp.ac.cn

The piperazine heterocycle is a common motif in FDA-approved drugs, though its chemical diversity is often limited to substitutions on the nitrogen atoms. bohrium.com The use of chiral piperazin-2-ones, such as the title compound, allows for the exploration of the underutilized carbon backbone, leading to novel and Csp3-enriched molecular architectures. bohrium.com For instance, chiral amino acids can be transformed into 3-substituted piperazine-2-acetic acid esters as diastereomeric mixtures, which can then be separated to yield single absolute stereoisomers. bohrium.com These enantiomerically pure piperazine derivatives serve as versatile scaffolds for further chemical modifications. bohrium.com

A related compound, (R)-3-Methylpiperazin-2-one, is recognized as a key chiral intermediate in the synthesis of pharmaceuticals that require a chiral piperazine scaffold. Its stereochemical specificity is crucial for its interactions with biological targets. The synthetic utility of such chiral piperazin-2-ones is demonstrated in their use as starting materials for more complex chiral molecules.

Table 1: Examples of Chiral Piperazine Derivatives in Asymmetric Synthesis

| Chiral Piperazine Derivative | Starting Material | Application | Reference |

| 3-Substituted piperazine-2-acetic acid esters | Chiral amino acids | Scaffolds for parallel library synthesis of enantiomerically pure compounds. | bohrium.com |

| (R)-3-Methylpiperazin-2-one | (Benzyloxycarbonyl)amino)ethyl)amino)propionate | Intermediate for pharmaceuticals requiring a chiral piperazine scaffold. |

Utilization in the Construction of Complex Organic Molecules

The piperazin-2-one (B30754) core of 3-isopropyl-1-methylpiperazin-2-one provides a robust scaffold for the construction of more intricate and biologically relevant organic molecules. The ability to functionalize the piperazine ring at multiple positions allows for the systematic building of molecular complexity.

Research has shown that chiral piperazine derivatives can be transformed into a variety of complex structures. For example, the synthesis of enantiomerically pure 3-substituted piperazine-2-acetic acid esters provides intermediates that can be further elaborated. bohrium.com These esters can be functionalized on either nitrogen atom, enabling their use as versatile intermediates for the production of novel piperazine-containing compounds. bohrium.com The piperazin-2-one motif is a privileged structure in medicinal chemistry, appearing in numerous drugs and natural products due to its peptidomimetic properties. bohrium.com

The synthesis of complex molecules often involves multi-step sequences, and piperazin-2-one derivatives can be key starting points. For example, a cascade process has been developed for the preparation of piperazinone derivatives, demonstrating the efficiency of building complexity from simpler precursors. bohrium.com This approach allows for the formation of multiple chemical bonds in a single operation, streamlining the synthesis of complex targets. bohrium.com The versatility of the piperazin-2-one scaffold is further highlighted by its incorporation into larger, more complex structures such as N-Chloroacetyl-3-isopropyl-2,6-diphenylpiperidin-4-one, which contains a related piperidine (B6355638) ring system.

Applications as Ligands in Catalysis (e.g., Organocatalysis, Metal Catalysis)

The nitrogen atoms within the piperazin-2-one structure of 3-isopropyl-1-methylpiperazin-2-one offer potential coordination sites for metal ions, making its derivatives attractive candidates for use as ligands in catalysis. While specific catalytic applications of 3-isopropyl-1-methylpiperazin-2-one itself are not extensively documented, the broader class of piperazin-2-one derivatives has been explored in various catalytic systems.

Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to provide chiral disubstituted piperazin-2-ones with high enantioselectivity. dicp.ac.cnrsc.org This demonstrates the compatibility of the piperazin-2-one scaffold with transition metal catalysis and its role in generating chiral products. dicp.ac.cnrsc.org Furthermore, one-pot catalytic asymmetric syntheses of 3-substituted piperazin-2-ones have been achieved through a sequence of reactions including a domino ring-opening cyclization, highlighting the use of organocatalysis in conjunction with metal catalysis to build these heterocyclic systems. nih.govacs.org

The design of ligands is crucial for the success of catalytic reactions, and heterocycles containing nitrogen donors are widely used. For example, a flexible tris[(1-isopropylbenzimidazol-2-yl)dimethylsilyl]methyl ligand, which contains isopropyl-substituted imidazole (B134444) donors, has been shown to coordinate with various metals in both κ³ and κ⁴ manners, forming carbatrane structures. nih.govrsc.org This illustrates the potential of incorporating isopropyl-substituted nitrogen heterocycles into ligand design for creating unique coordination environments. Similarly, a tridentate nitrogen-donor ligand, 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine, has been used to synthesize transition metal complexes with interesting structural properties. mdpi.com These examples suggest that derivatives of 3-isopropyl-1-methylpiperazin-2-one could be developed into effective ligands for a range of catalytic transformations.

Table 2: Catalytic Applications of Piperazin-2-one Derivatives

| Catalytic System | Piperazin-2-one Derivative Role | Outcome | Reference |

| Palladium-catalyzed asymmetric hydrogenation | Product of the reaction from pyrazin-2-ols | Chiral disubstituted piperazin-2-ones | dicp.ac.cnrsc.org |

| One-pot organo- and metal-catalyzed synthesis | Product of a multi-step reaction | 3-Aryl/alkyl piperazin-2-ones | nih.govacs.org |

| Metal complexes with isopropyl-substituted ligands | Ligand for transition metals | Formation of metallacarbatranes and other complexes | nih.govrsc.orgmdpi.com |

Integration into Novel Polymeric Structures and Materials Science

Piperazine and its derivatives are valuable monomers for the synthesis of functional polymers due to the presence of two reactive amine groups. The incorporation of the 3-isopropyl-1-methylpiperazin-2-one moiety into polymer backbones can impart specific properties to the resulting materials, such as stimuli-responsiveness and enhanced mechanical or thermal stability.

Piperazine-based polymers, including poly(amido-amine)s, have been developed for various applications, including as antimicrobial agents and in drug delivery. nih.govresearchgate.net These polymers can be synthesized through the polyaddition of piperazine derivatives with other monomers like bis-acrylamides. researchgate.net The properties of these polymers can be tuned by the choice of the piperazine monomer and the other reactants. For example, the basicity of the amine in the piperazine derivative can influence the reactivity and the final polymer characteristics. researchgate.net

The development of piperazine-based polymerizable monomers is a key area of research for creating stimuli-responsive polymers that can react to changes in their environment, such as pH or temperature. researchgate.net Furthermore, piperazine derivatives have been used as additives to enhance the properties of other polymer systems, for instance, to improve the mechanical strength and flame retardancy of materials. researchgate.net The polymerization of related cyclic imino ethers, such as 2-isopropyl-2-oxazine, has also been studied to understand the influence of monomer structure on polymer properties, providing insights that could be applicable to polymers derived from 3-isopropyl-1-methylpiperazin-2-one.

Precursors in the Synthesis of Diverse Chemical Compound Libraries

The creation of chemical libraries containing a wide variety of structurally diverse molecules is a cornerstone of modern drug discovery. The 3-isopropyl-1-methylpiperazin-2-one scaffold is an excellent starting point for the generation of such libraries due to its inherent chirality and multiple points for diversification.

The synthesis of enantiomerically pure 3-substituted piperazine-2-acetic acid esters from chiral amino acids has been demonstrated as a method to produce a matrix of 20 different chiral 2,3-disubstituted piperazines. bohrium.com These versatile piperazine derivatives can be further functionalized on either nitrogen atom, making them ideal scaffolds for parallel library synthesis. bohrium.com This approach leads to the construction of Csp3-enriched compound libraries, which are increasingly sought after in drug discovery for their potential to access novel biological targets. bohrium.com

The development of efficient, multi-step synthetic procedures that allow for the combinatorial synthesis of piperazinone derivatives is also crucial. bohrium.com By using mixtures of different starting materials, a large number of unique products can be generated in a streamlined fashion. bohrium.com This highlights the utility of piperazin-2-one precursors in rapidly generating diverse collections of molecules for biological screening.

Supramolecular Chemistry and Non-Covalent Interactions

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules held together by non-covalent interactions. The structure of 3-isopropyl-1-methylpiperazin-2-one, with its potential for hydrogen bonding via the N-H and carbonyl groups, as well as van der Waals interactions involving the isopropyl and methyl groups, makes it an interesting candidate for studies in this field.

The understanding of these non-covalent interactions is essential for predicting and controlling the self-assembly of molecules into larger, ordered structures. This knowledge can be applied in the design of new materials with specific properties, such as crystals with desired packing arrangements or host-guest complexes. The ability of 3-isopropyl-1-methylpiperazin-2-one to participate in a variety of non-covalent interactions suggests its potential utility in the construction of novel supramolecular assemblies.

Analytical Methodologies for Purity and Quantitative Analysis in Chemical Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and purity evaluation of 3-Isopropyl-1-methylpiperazin-2-one. By exploiting the differential partitioning of the compound between a stationary phase and a mobile phase, various chromatographic methods can effectively separate it from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of piperazinone derivatives. Reversed-phase HPLC, often utilizing a C18 column, is a common approach. unodc.org The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. sielc.com For instance, a method for analyzing related piperazine (B1678402) compounds uses a gradient program with acetonitrile and a heptafluorobutyric acid solution. unodc.org The use of a photodiode array (PDA) detector allows for the monitoring of the elution profile over a range of wavelengths, ensuring the detection of a wide variety of potential impurities. unodc.org The purity of piperazinone compounds is often confirmed to be greater than 95% or 98% by HPLC analysis. molbase.com

For chiral compounds, HPLC with a chiral stationary phase is essential to separate enantiomers and determine enantiomeric excess (ee). Columns based on amylose (B160209) or cellulose (B213188) derivatives are frequently used for this purpose. The ability to achieve baseline separation of enantiomers is critical for stereoselective synthesis and the characterization of the final product.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like 3-Isopropyl-1-methylpiperazin-2-one. The compound is vaporized and transported through a capillary column by an inert carrier gas, such as helium. unodc.org Separation is based on the compound's boiling point and its interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and identification.

GC is particularly useful for identifying and quantifying residual solvents and other volatile impurities that may be present from the synthesis process. A splitless injection mode can be employed for trace analysis. unodc.org For related piperazine compounds, GC methods have been developed with typical retention times that allow for clear separation from other components. tsijournals.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the synthesis of 3-Isopropyl-1-methylpiperazin-2-one. This simple, rapid, and cost-effective technique allows chemists to quickly assess the consumption of starting materials and the formation of the desired product. A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a suitable mobile phase. Visualization of the separated spots under UV light or by staining allows for a qualitative analysis of the reaction's progress.

Advanced Electrophoretic Methods

Capillary electrophoresis (CE) represents an alternative and complementary technique to HPLC and GC for the analysis of piperazinone derivatives. CE separates ions based on their electrophoretic mobility in an applied electric field. This high-efficiency separation technique can be particularly advantageous for the analysis of charged or polar compounds. For related piperazine compounds, CE with indirect UV detection has been reported as a viable analytical method.

Spectrophotometric and Spectrofluorometric Techniques for Quantification

While chromatographic techniques are excellent for separation, spectrophotometric and spectrofluorometric methods can be employed for the quantitative analysis of 3-Isopropyl-1-methylpiperazin-2-one, particularly when dealing with pure samples or simple mixtures.

UV-Visible spectrophotometry can be used to determine the concentration of the compound in a solution by measuring its absorbance at a specific wavelength. However, due to the poor chromophore of some piperazine derivatives, derivatization with a chromophore-containing reagent, such as dansyl chloride, may be necessary to enhance UV detection for HPLC analysis. tsijournals.comresearchgate.net

Impurity Profiling and Quality Control in Synthetic Processes

A critical aspect of chemical research and development is the identification and control of impurities in the final product. nih.gov Impurity profiling involves the detection, identification, and quantification of each impurity present in a substance. sci-hub.se For 3-Isopropyl-1-methylpiperazin-2-one, this is essential to ensure the quality and consistency of the material produced.

During the synthesis of piperazinone-containing compounds, various process-related impurities can be formed. nih.govmdpi.com These can arise from side reactions, unreacted starting materials, or degradation products. The synthetic route itself can introduce specific impurities. For example, in the synthesis of other complex molecules, impurities have been found to be carried over from starting materials or formed through analogous reaction pathways. sci-hub.se

The control of these impurities is a key part of process optimization. Analytical methods like HPLC and GC-MS are vital for monitoring the levels of these impurities. nih.gov By understanding the impurity profile, the synthetic process can be refined to minimize the formation of unwanted by-products, ensuring the final product meets the required purity specifications. nih.gov

Future Research Directions and Emerging Avenues

Development of Highly Efficient and Atom-Economical Synthetic Pathways for 3-Isopropyl-1-methylpiperazin-2-one

The synthesis of substituted piperazinones is an area of active research. While a specific, optimized pathway for 3-Isopropyl-1-methylpiperazin-2-one is not yet documented in prominent literature, several strategies for analogous structures suggest viable future research. Current methods often rely on the cyclization of N-substituted amino acid precursors or the reaction of 1,2-diamines with suitable reagents. mdpi.comnih.gov

A significant goal for future work will be the development of synthetic routes that adhere to the principles of atom economy, a cornerstone of green chemistry that focuses on maximizing the incorporation of reactant atoms into the final product. primescholars.comscholarscentral.com Many traditional multi-step syntheses of heterocyclic compounds suffer from poor atom economy, generating stoichiometric amounts of waste. primescholars.com

Future synthetic strategies could focus on:

Convergent Synthesis: Designing routes where the isopropyl and methyl groups are introduced in a highly efficient, convergent manner.

Catalytic C-H and N-H Functionalization: Employing modern catalytic methods to directly install the isopropyl and methyl groups onto a simpler piperazinone core, avoiding the use of protecting groups and reducing step count. mdpi.com

One-Pot Reactions: Developing multicomponent reactions where the piperazinone ring is constructed and substituted in a single synthetic operation. researchgate.net A recently reported metal-promoted cascade approach to piperazin-2-ones, which creates three bonds in a single step, exemplifies this type of efficient methodology. thieme.de

Table 1: Potential Synthetic Strategies for Future Exploration

| Synthetic Approach | Description | Potential Advantages | Key Research Challenge |

|---|---|---|---|

| Amino Acid-Based Synthesis | Utilizes chiral amino acids (e.g., Valine) as a starting point to install the isopropyl group stereoselectively, followed by N-methylation and cyclization. mdpi.com | Access to enantiomerically pure material. | Potential for racemization during reaction steps. |

| Reductive Amination/Cyclization | Involves the reductive amination of an amine with a keto-acid derivative, followed by intramolecular cyclization. | High yields and stereochemical control are often achievable. | Requires careful selection of reducing agents and reaction conditions. |

| Direct Functionalization | Starts with a pre-formed piperazin-2-one (B30754) scaffold and introduces the isopropyl and methyl groups via catalytic C-H and N-H functionalization. mdpi.com | High atom economy, fewer synthetic steps. | Developing selective catalysts for the specific positions on the ring. |

| Multicomponent Reactions | A one-pot reaction combining multiple starting materials (e.g., a diamine, an aldehyde, and an isocyanide) to rapidly build the core structure. thieme-connect.com | High efficiency and diversity generation. | Optimization of reaction conditions for the specific target molecule. |

Exploration of Novel Reactivity Patterns and Transformation Strategies for Piperazinone Scaffolds

The piperazinone scaffold is a versatile platform for further chemical modification. nih.gov The reactivity is primarily centered around the two nitrogen atoms, the carbonyl group, and the alpha-carbon (C3 position). The presence of an isopropyl group at the C3 position and a methyl group at the N1 position in 3-Isopropyl-1-methylpiperazin-2-one is expected to influence the scaffold's reactivity through steric and electronic effects.

Future research should investigate:

Functionalization of the N4-amine: The secondary amine at the N4 position is a key handle for derivatization, allowing for the introduction of a wide array of functional groups through acylation, alkylation, or arylation. This is a common strategy in drug discovery to modulate a molecule's properties. nih.gov

Reactions at the Carbonyl Group: The lactam carbonyl can be reduced to the corresponding amine, or potentially engaged in addition reactions, to create new classes of piperazine (B1678402) derivatives.

C-H Functionalization at C5 and C6: While more challenging, the direct, selective functionalization of the C-H bonds at the C5 and C6 positions would open up new avenues for creating complex, three-dimensional structures.

Ring Transformation Strategies: Exploring reactions that lead to the opening or expansion of the piperazinone ring to access different heterocyclic systems.

Advanced Theoretical and Computational Studies on Piperazinone Conformational Dynamics and Reactivity

Computational chemistry offers powerful tools to understand the three-dimensional structure and dynamic behavior of molecules like 3-Isopropyl-1-methylpiperazin-2-one. nih.gov For the related piperazine scaffold, computational studies have been crucial in explaining conformational preferences, which in turn dictate biological activity. nih.gov For instance, studies on N-acylpiperidines show that pseudoallylic strain can force a 2-substituent into an axial orientation. nih.gov

Future theoretical studies should focus on:

Conformational Analysis: Determining the preferred chair or boat conformations of the piperazinone ring and the orientation (axial vs. equatorial) of the C3-isopropyl group. This is critical as the 3D shape of the molecule governs its interactions with other molecules or materials.

Quantum Mechanics (QM) Calculations: Using methods like Density Functional Theory (DFT) to calculate the molecule's electronic structure, reactivity indices, and reaction energy profiles. This can help predict which sites on the molecule are most likely to react and guide the design of new synthetic transformations.

Molecular Dynamics (MD) Simulations: Simulating the movement of the molecule over time in different environments (e.g., in solution or within a polymer matrix) to understand its flexibility and intermolecular interactions.

Integration of 3-Isopropyl-1-methylpiperazin-2-one into Advanced Materials and Nanotechnology

The unique structural and chemical features of piperazine derivatives make them attractive building blocks for new materials. nih.gov Although the direct use of 3-Isopropyl-1-methylpiperazin-2-one in materials science has not been reported, related research provides a blueprint for future applications.

Emerging avenues include:

Polymer Synthesis: The secondary amine at the N4 position can act as a monomeric unit for polymerization. For example, piperazine has been reacted with other monomers to create biocompatible polymers with antimicrobial properties. nih.gov The isopropyl and methyl groups would serve as pendant functionalities, tuning the polymer's physical properties such as solubility and thermal stability.

Surface Functionalization: The compound could be grafted onto the surface of materials like reduced graphene oxide or nanoparticles. Piperazine itself has been used to functionalize graphene oxide to create electrochemical sensors. nih.gov The piperazinone derivative could be used to modify surfaces to alter their hydrophobicity, create specific binding sites, or act as a linker for other molecules.

Nanocarrier Development: Piperazine-based compounds have been designed as components of delivery systems for siRNA in cancer cells, where they are conjugated to proteins like ferritin to form nanocarriers. nih.govacs.org The piperazinone scaffold could be similarly incorporated into nanostructures for targeted delivery applications.

Sustainable and Green Chemistry Enhancements for Industrial-Scale Production

For any chemical compound to be viable for large-scale applications, its production must be efficient, cost-effective, and environmentally benign. Green chemistry provides a framework for achieving these goals. nih.gov

Future research in this area should target:

Catalyst Development: Replacing stoichiometric reagents with highly efficient and recyclable catalysts (e.g., heterogeneous catalysts or biocatalysts).

Alternative Solvents: Moving away from volatile organic compounds (VOCs) towards greener solvents like water, supercritical fluids, or ionic liquids.

Process Intensification: Utilizing technologies like flow chemistry, which can offer better control, improved safety, and higher yields compared to traditional batch processing.

Renewable Feedstocks: Investigating synthetic routes that begin from renewable resources, potentially using amino acids derived from fermentation as precursors for the piperazinone core.

Table 2: Green Chemistry Approaches for Piperazinone Synthesis

| Green Chemistry Principle | Application to 3-Isopropyl-1-methylpiperazin-2-one Synthesis |

|---|---|

| Atom Economy | Design syntheses, such as addition or rearrangement reactions, that incorporate the maximum number of reactant atoms into the product. primescholars.com |

| Use of Catalysis | Employ catalytic hydrogenation for ring formation or C-H activation catalysts for direct functionalization to minimize waste. mdpi.com |

| Benign Solvents | Develop synthetic steps that can be performed in water or other environmentally friendly solvents. nih.gov |

| Energy Efficiency | Explore photocatalytic or microwave-assisted reactions that can proceed at lower temperatures and with shorter reaction times. mdpi.com |

| Renewable Feedstocks | Utilize valine (a source for the isopropyl group) and other bio-derived chemicals as starting materials. |

Exploration of Non-Canonical Chemical Applications

While piperazine scaffolds are most famous for their role in pharmaceuticals, their utility extends to other fields. nih.govthieme-connect.comjocpr.com Exploring these non-canonical applications for 3-Isopropyl-1-methylpiperazin-2-one could reveal novel and valuable uses.

Potential areas of investigation include:

Agrochemicals: The piperazine ring is present in some agricultural products. acs.org The unique substitution pattern of this compound could be explored for potential herbicidal, fungicidal, or insecticidal activity.

Ligands for Catalysis: The nitrogen atoms of the piperazinone ring can coordinate to metal centers. The specific steric and electronic environment created by the isopropyl and methyl groups could make it a useful ligand for asymmetric catalysis.

Corrosion Inhibitors: Amine-containing heterocyclic compounds are often effective corrosion inhibitors. The potential of 3-Isopropyl-1-methylpiperazin-2-one to adsorb onto metal surfaces and protect them from corrosion could be evaluated.

Chemical Probes: Functionalized piperazinones could be developed as chemical probes to study biological processes, for example, by incorporating a fluorescent tag or a reactive group.

Q & A

Q. What are the recommended synthetic routes for 3-Isopropyl-1-methylpiperazin-2-one under laboratory conditions?

- Methodological Answer : The compound can be synthesized via oxidation, reduction, or substitution reactions. For example:

- Oxidation : Use hydrogen peroxide in aqueous or organic solvents to introduce ketone groups .

- Substitution : Employ electrophiles or nucleophiles under controlled temperature and pH to modify substituents (Table 1, ).

- Reduction : Sodium borohydride in anhydrous solvents like tetrahydrofuran (THF) can reduce ketones to alcohols .

Key Consideration: Optimize reaction conditions (e.g., solvent polarity, catalyst loading) to improve yield and selectivity.

Q. What safety protocols should be followed when handling 3-Isopropyl-1-methylpiperazin-2-one in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear chemical safety goggles, nitrile gloves, and lab coats. Use OSHA-compliant eyewash stations and safety showers .

- Ventilation : Ensure fume hoods or local exhaust ventilation to prevent vapor/mist inhalation .

- Storage : Keep containers tightly sealed in dry, well-ventilated areas away from ignition sources .

- Spill Management : Use dry sand or alcohol-resistant foam for containment; avoid water to prevent dispersion .

Q. How can researchers confirm the structural identity and purity of 3-Isopropyl-1-methylpiperazin-2-one post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon spectra to verify substituent positions and stereochemistry.

- Mass Spectrometry (MS) : Confirm molecular weight and detect impurities via high-resolution MS .

- Crystallography : For crystalline derivatives, use SHELX programs (e.g., SHELXL) for small-molecule refinement .

Note: Cross-validate results with elemental analysis or HPLC for purity >95%.

Advanced Research Questions

Q. What strategies can resolve discrepancies in reaction yields when scaling up the synthesis of 3-Isopropyl-1-methylpiperazin-2-one?

- Methodological Answer :

- Process Variables : Investigate solvent polarity (e.g., switching from THF to DMF) or temperature gradients (e.g., reflux vs. room temperature) .

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for stereoselective reactions .

- Data Iteration : Apply qualitative research principles to iteratively analyze variables and refine protocols .

Q. How do varying substituents on the piperazin-2-one core affect the compound's reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Effects : Bulky groups (e.g., isopropyl) reduce reaction rates due to steric hindrance, while methyl groups enhance accessibility .

- Electronic Effects : Electron-withdrawing substituents (e.g., ketones) activate the piperazine ring for nucleophilic attack .

Experimental Design: Compare reaction kinetics using substituents like methoxy, hydroxyl, or halogens under identical conditions .

Q. What advanced analytical techniques are recommended for characterizing degradation products under forced degradation studies?

- Methodological Answer :

- HPLC-MS Coupling : Detect and identify degradation impurities via reverse-phase HPLC with tandem MS fragmentation .

- Stability Chambers : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate accelerated degradation .

- Quantum Mechanical Modeling : Predict degradation pathways using DFT calculations to guide experimental validation .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for 3-Isopropyl-1-methylpiperazin-2-one derivatives?

- Methodological Answer :

- Control Experiments : Re-synthesize the compound to rule out batch-specific impurities.

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and assign peaks unambiguously .

- Cross-Lab Validation : Collaborate with independent labs to replicate results and identify instrumentation biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.